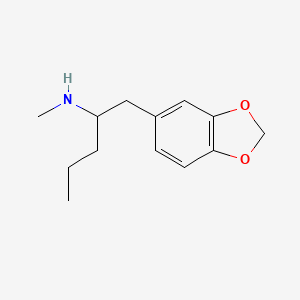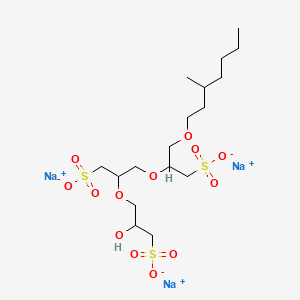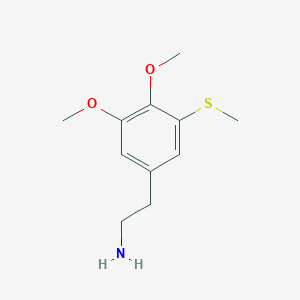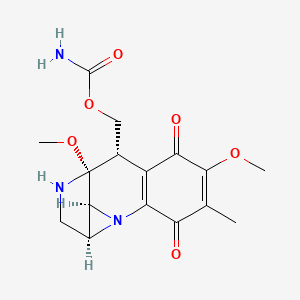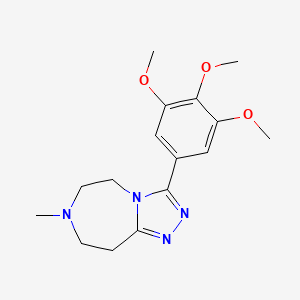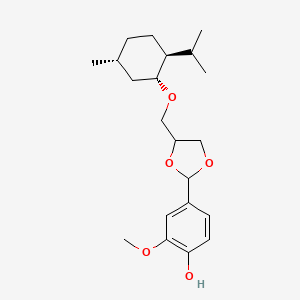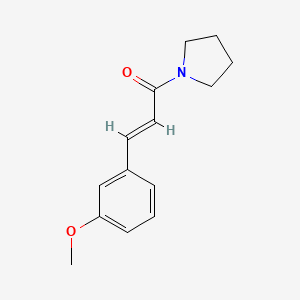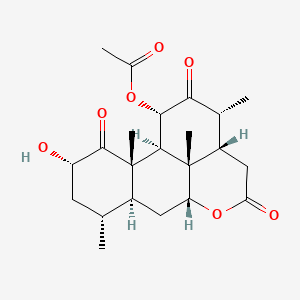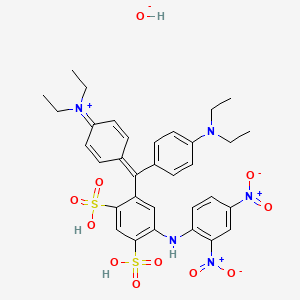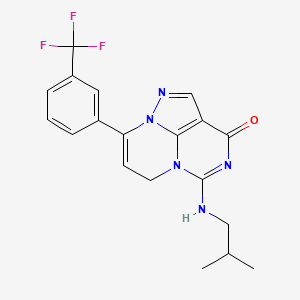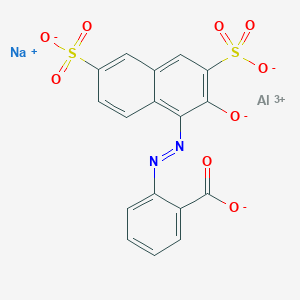
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium is a complex chemical compound that belongs to the class of aluminate salts. This compound is characterized by its intricate structure, which includes a naphthalenyl azo group and a benzoato group, both of which are coordinated to an aluminate ion. The presence of sulfo and hydroxy groups further adds to its complexity. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium typically involves a multi-step process. The initial step often includes the preparation of the naphthalenyl azo compound, which is achieved through the diazotization of a naphthylamine derivative followed by coupling with a benzoic acid derivative. The resulting azo compound is then sulfonated to introduce the sulfo groups. Finally, the compound is reacted with an aluminate salt under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process typically includes stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography may also be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium involves its interaction with specific molecular targets. The hydroxy and sulfo groups can form hydrogen bonds and ionic interactions with various biomolecules, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, potassium
- Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, calcium
Uniqueness
Compared to its potassium and calcium counterparts, the sodium salt of this compound exhibits different solubility and reactivity profiles. The presence of sodium ions can influence the compound’s interaction with other molecules, making it more suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
160828-79-5 |
|---|---|
Formule moléculaire |
C17H8AlN2NaO9S2 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
aluminum;sodium;2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.Al.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;+3;+1/p-4 |
Clé InChI |
JBTQLFGHQFOPCY-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



